molecular formula C14H23N3O B186644 (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine CAS No. 128540-39-6

(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine

Cat. No.: B186644
CAS No.: 128540-39-6
M. Wt: 249.35 g/mol
InChI Key: XESICWPOGOAADV-UHFFFAOYSA-N
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Description

(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine is a chemical compound with the molecular formula C14H23N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine typically involves the reaction of 4-methylpiperazine with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may include distillation, crystallization, and filtration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde
  • 4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenol
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride

Uniqueness

(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine is unique due to its specific structural features, such as the presence of both a piperazine ring and a benzenemethanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16-6-8-17(9-7-16)10-11-18-14-4-2-13(12-15)3-5-14/h2-5H,6-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESICWPOGOAADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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